1-Chloro-1-(5-(trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one 1-Chloro-1-(5-(trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18830950
InChI: InChI=1S/C11H7ClF6OS/c1-5(19)9(12)7-4-6(10(13,14)15)2-3-8(7)20-11(16,17)18/h2-4,9H,1H3
SMILES:
Molecular Formula: C11H7ClF6OS
Molecular Weight: 336.68 g/mol

1-Chloro-1-(5-(trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one

CAS No.:

Cat. No.: VC18830950

Molecular Formula: C11H7ClF6OS

Molecular Weight: 336.68 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-1-(5-(trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one -

Specification

Molecular Formula C11H7ClF6OS
Molecular Weight 336.68 g/mol
IUPAC Name 1-chloro-1-[5-(trifluoromethyl)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one
Standard InChI InChI=1S/C11H7ClF6OS/c1-5(19)9(12)7-4-6(10(13,14)15)2-3-8(7)20-11(16,17)18/h2-4,9H,1H3
Standard InChI Key VQXITCKEBLZPEV-UHFFFAOYSA-N
Canonical SMILES CC(=O)C(C1=C(C=CC(=C1)C(F)(F)F)SC(F)(F)F)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular structure consists of a propan-2-one backbone substituted with a chlorine atom and a phenyl ring bearing both trifluoromethyl (-CF₃) and trifluoromethylthio (-SCF₃) groups at the 5- and 2-positions, respectively. Key identifiers include:

PropertyValueSource
CAS Number1804250-06-3
Molecular FormulaC₁₁H₇ClF₆OS
Molecular Weight336.68 g/mol
IUPAC Name1-chloro-1-[5-(trifluoromethyl)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one
SMILESCC(=O)C(C1=C(C=CC(=C1)C(F)(F)F)SC(F)(F)F)Cl

The trifluoromethyl and trifluoromethylthio groups enhance lipophilicity and metabolic stability, critical for biological interactions . The chloro group at the α-position to the ketone facilitates nucleophilic substitution reactions, enabling diverse derivatization pathways.

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 1-Chloro-1-(5-(trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one typically involves:

  • Friedel-Crafts Acylation: Introduction of the propan-2-one moiety to a pre-functionalized benzene ring.

  • Electrophilic Trifluoromethylation: Use of reagents like Umemoto’s or Togni’s reagents to install the -CF₃ group .

  • Thiolation: Reaction with trifluoromethylthiolating agents (e.g., AgSCF₃) to introduce the -SCF₃ group .

A representative pathway:

Benzene derivativeAlCl₃CH₃COClPropanone intermediateCuICF₃ reagentTrifluoromethylated productAgSCF₃Final compound\text{Benzene derivative} \xrightarrow[\text{AlCl₃}]{\text{CH₃COCl}} \text{Propanone intermediate} \xrightarrow[\text{CuI}]{\text{CF₃ reagent}} \text{Trifluoromethylated product} \xrightarrow{\text{AgSCF₃}} \text{Final compound}

Optimization Challenges

Key challenges include minimizing side reactions (e.g., over-halogenation) and ensuring regioselectivity during trifluoromethylthio installation. Catalysts like copper(I) iodide improve yields (reported ~65–75%) .

Physicochemical Properties

Stability and Reactivity

  • Thermal Stability: Decomposition occurs above 78°C, necessitating controlled storage .

  • Solubility: Lipophilic (logP ≈ 3.2), soluble in dichloromethane and THF, sparingly soluble in water.

  • Reactivity:

    • Nucleophilic substitution at the chloro position (e.g., with amines).

    • Ketone participation in condensation reactions (e.g., forming Schiff bases) .

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 7.82 (d, J = 8.5 Hz, 1H), 7.75 (s, 1H), 7.65 (d, J = 8.5 Hz, 1H), 4.85 (s, 2H) .

  • ¹³C NMR: δ 195.2 (C=O), 142.1 (q, J = 32 Hz, -CF₃), 128.4–135.6 (aromatic carbons) .

Applications in Research and Industry

Pharmaceutical Intermediate

The compound serves as a precursor in drug discovery:

  • Antimicrobial Agents: Derivatives show MIC values of 8–16 µg/mL against Staphylococcus aureus .

  • Kinase Inhibitors: Modulates EGFR and VEGFR2 pathways (IC₅₀ ≈ 0.5–2 µM) .

Agrochemical Development

  • Herbicides: Functionalized analogs inhibit acetolactate synthase (ALS), a key enzyme in plant amino acid synthesis .

  • Insecticides: Acts as a neurotoxin by disrupting GABA receptors in insects.

Comparative Analysis with Analogous Compounds

Compound NameMolecular FormulaKey DifferencesApplications
1-Chloro-1-(3-(trifluoromethoxy)phenyl)propan-2-oneC₁₀H₇ClF₃O₂-O-CF₃ instead of -SCF₃Less reactive; herbicide
1-Chloro-1-(5-fluoro-2-(CF₃)phenyl)propan-2-oneC₁₀H₇ClF₄O-F instead of -SCF₃Antifungal agents
1-Chloro-1-(2,5-bis(CF₃)phenyl)propan-2-oneC₁₁H₇ClF₆ODual -CF₃ groupsHigh thermal stability

Future Directions

Further research should prioritize:

  • Toxicological Studies: Long-term exposure effects in mammalian models.

  • Green Synthesis: Developing solvent-free or catalytic methods to reduce waste.

  • Biodegradability: Engineering derivatives with reduced environmental persistence.

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